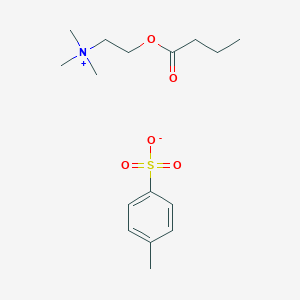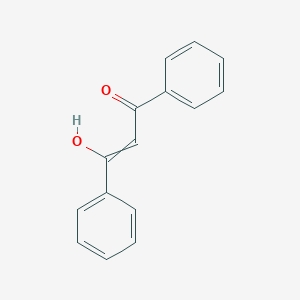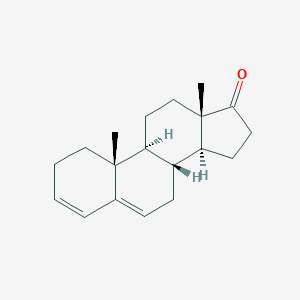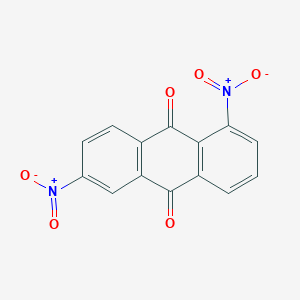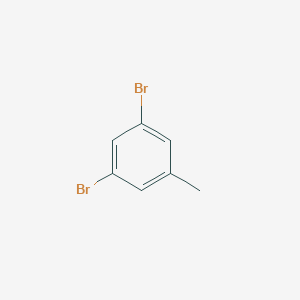
3,5-ジブロモトルエン
概要
説明
3,5-Dibromotoluene, with the chemical formula C7H6Br2, is a halogenated aromatic compound. It appears as a colorless to light yellow liquid with a sweet odor. The basic structure of 3,5-Dibromotoluene consists of a toluene molecule with two bromine atoms attached to the 3rd and 5th carbon positions . This compound is sparingly soluble in water and is primarily used in organic synthesis.
科学的研究の応用
3,5-Dibromotoluene has several applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of the antihypertensive drug candesartan cilexetil.
作用機序
Target of Action
3,5-Dibromotoluene is primarily used in the field of organic synthesis . It serves as a building block for the synthesis of various organic compounds . The primary targets of 3,5-Dibromotoluene are the molecules it interacts with during these synthesis processes.
Mode of Action
The mode of action of 3,5-Dibromotoluene involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures . The bromine atoms attached to the toluene molecule can participate in various reactions, leading to the formation of new compounds.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dibromotoluene can be synthesized through the bromination of toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction can be carried out at room temperature or under reflux, and the yield of 3,5-Dibromotoluene is typically around 50-70% . Another method involves the methylation substitution reaction of p-Toluidine .
Industrial Production Methods: In industrial settings, the synthesis of 3,5-Dibromotoluene often involves the use of large-scale bromination processes with strict control over reaction conditions to ensure high yield and purity. The product can be purified by distillation or recrystallization from a suitable solvent such as ethanol or acetone .
化学反応の分析
Types of Reactions: 3,5-Dibromotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc in acetic acid or catalytic hydrogenation.
Major Products:
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3,5-dibromobenzoic acid.
Reduction: Products include 3,5-dimethyltoluene.
類似化合物との比較
- 2,4-Dibromotoluene
- 2,6-Dibromotoluene
- 3,5-Dichlorotoluene
- 3,5-Diiodotoluene
Comparison: 3,5-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2,4-Dibromotoluene and 2,6-Dibromotoluene, the 3,5-isomer offers distinct steric and electronic properties that make it suitable for specific synthetic applications .
特性
IUPAC Name |
1,3-dibromo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKOVGCHDUSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167064 | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-92-3 | |
| Record name | 3,5-Dibromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1611-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


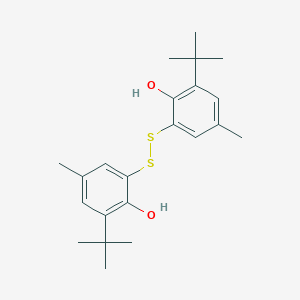
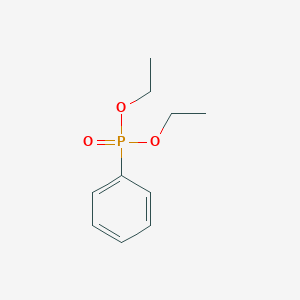
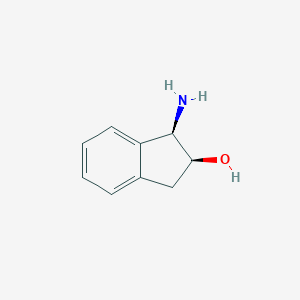
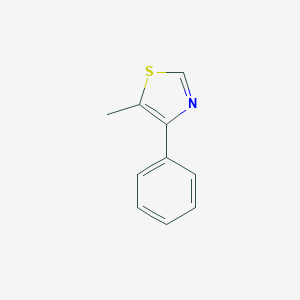
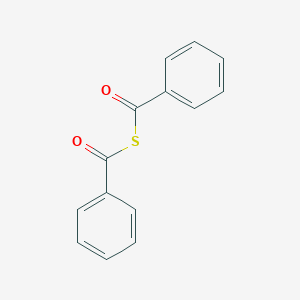

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
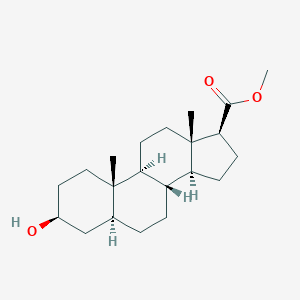
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
